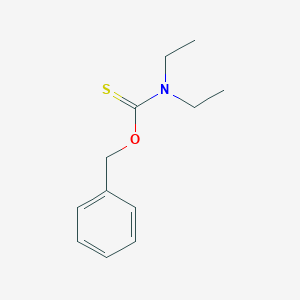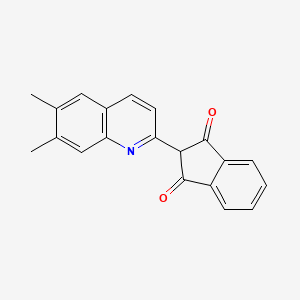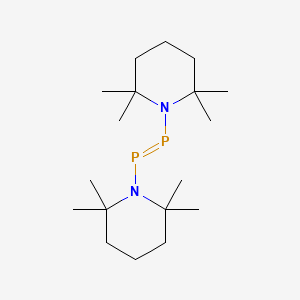![molecular formula C10H9N5O2S B14345739 3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid CAS No. 102965-94-6](/img/structure/B14345739.png)
3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is a complex organic compound that features a thiazole ring and an azo linkage. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both amino and carboxylic acid functional groups, along with the thiazole ring, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid typically involves the diazotization of 3,5-diaminobenzoic acid followed by coupling with 2-aminothiazole. The reaction conditions often include the use of acidic media to facilitate the diazotization process and maintain the stability of the diazonium salt. The coupling reaction is usually carried out at low temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of hydrogenation catalysts and controlled reaction environments can help in scaling up the synthesis while maintaining product purity and consistency.
化学反応の分析
Types of Reactions
3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic media are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrazo derivatives.
Substitution: Halogenated or sulfonated thiazole derivatives.
科学的研究の応用
3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of 3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and azo linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity, potentially leading to the generation of reactive oxygen species that can induce cellular damage in pathogens or cancer cells.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is unique due to its combination of amino, carboxylic acid, and azo functional groups, along with the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
102965-94-6 |
|---|---|
分子式 |
C10H9N5O2S |
分子量 |
263.28 g/mol |
IUPAC名 |
3,5-diamino-2-(1,3-thiazol-2-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C10H9N5O2S/c11-5-3-6(9(16)17)8(7(12)4-5)14-15-10-13-1-2-18-10/h1-4H,11-12H2,(H,16,17) |
InChIキー |
CJFXUAVVSHGEME-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)N=NC2=C(C=C(C=C2N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


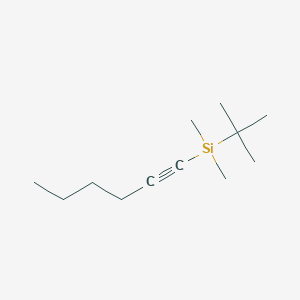
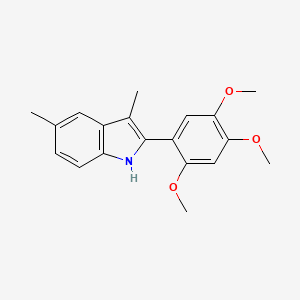
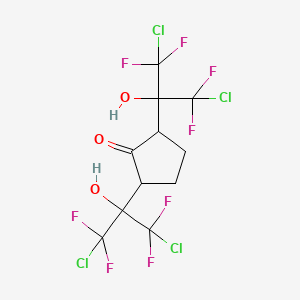


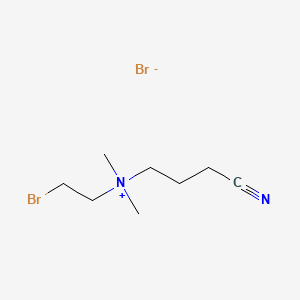
![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)
![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)

